Cas no 4208-62-2 (1-(furan-2-yl)butan-1-ol)

1-(Furan-2-yl)butan-1-ol is a furan-derived secondary alcohol with potential applications in organic synthesis and fine chemical production. Its structure combines a furan heterocycle with a butanol chain, offering versatility as an intermediate for pharmaceuticals, fragrances, or specialty chemicals. The presence of the furan ring provides reactivity for further functionalization, while the hydroxyl group enables derivatization into esters, ethers, or other derivatives. This compound may exhibit favorable solubility in organic solvents, facilitating its use in reaction systems. Its balanced hydrophobicity and functional group reactivity make it a candidate for catalytic transformations or asymmetric synthesis. Handling requires standard precautions for secondary alcohols and furan-containing compounds.
1-(furan-2-yl)butan-1-ol structure
1-(furan-2-yl)butan-1-ol structure
Product Name:1-(furan-2-yl)butan-1-ol
CAS No:4208-62-2
MF:C8H12O2
MW:140.179682731628
CID:927766
PubChem ID:4067587
Update Time:2025-06-13

1-(furan-2-yl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Furyl)-1-butanol
    • 1-(furan-2-yl)butan-1-ol
    • 2-(2-FURYL)-2-BUTANOL
    • 1-furan-2-yl-butan-1-ol
    • 2-<1-Hydroxy-butyl>-furan
    • HMS1369O15
    • 4208-62-2
    • F0451-0169
    • ChemDiv2_000323
    • SCHEMBL10942351
    • EU-0033458
    • AKOS012009865
    • a-propylfurfuryl alcohol
    • DTXSID70398981
    • Inchi: 1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3
    • InChI Key: TVQMAUXIXMFXKW-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CO1)CCC

Computed Properties

  • Exact Mass: 140.08400
  • Monoisotopic Mass: 140.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • PSA: 33.37000
  • LogP: 2.11310

1-(furan-2-yl)butan-1-ol Pricemore >>

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Additional information on 1-(furan-2-yl)butan-1-ol

Comprehensive Guide to 1-(Furan-2-yl)butan-1-ol (CAS No. 4208-62-2): Properties, Applications, and Industry Insights

1-(Furan-2-yl)butan-1-ol (CAS 4208-62-2), a versatile organic compound, has garnered significant attention in pharmaceutical, fragrance, and specialty chemical industries. This furan-derived alcohol exhibits unique structural features, combining a furan ring with a four-carbon aliphatic chain terminated by a hydroxyl group. Its molecular formula C8H12O2 and molar mass 140.18 g/mol make it an intriguing target for synthetic chemists exploring heterocyclic building blocks.

Recent advancements in green chemistry have spotlighted 1-(furan-2-yl)butanol as a potential bio-based intermediate, aligning with the global shift toward sustainable raw materials. The compound's flavor-enhancing properties have been investigated in food science, particularly in developing natural aroma compounds as alternatives to synthetic additives. Analytical techniques like GC-MS and NMR spectroscopy confirm its purity, while HPLC methods ensure quality control for industrial applications.

The synthesis of CAS 4208-62-2 typically involves Grignard reactions between furan-2-carbaldehyde and propylmagnesium bromide, followed by careful purification. Researchers emphasize optimized reaction conditions to maximize yield while minimizing byproducts—a critical consideration for scale-up production. The compound's logP value (2.1) suggests moderate lipophilicity, influencing its applications in fragrance formulations and drug delivery systems.

In pharmaceutical research, 1-(furan-2-yl)butan-1-ol serves as a precursor for bioactive molecules targeting neurological pathways. Its structural similarity to GABA analogs has prompted investigations into potential central nervous system activity. However, comprehensive toxicological studies remain essential before therapeutic applications, addressing growing consumer concerns about chemical safety in medicinal products.

The fragrance industry values this compound for its woody-herbaceous notes, often blending it with vanillin derivatives or citrus essences to create complex perfumes. Market trends show rising demand for niche fragrance ingredients, positioning furan-based alcohols as desirable components in premium cosmetic formulations. Stability studies confirm its compatibility with common cosmetic bases under varied pH conditions.

Emerging applications include its use as a flavor modifier in plant-based meat alternatives, responding to the booming alternative protein market. Food scientists note its ability to enhance umami perception at concentrations below 50 ppm, making it valuable for clean-label products. Regulatory status varies by region, with FEMA GRAS evaluations ongoing for food contact applications.

From a commercial perspective, 4208-62-2 suppliers emphasize cGMP compliance and batch-to-batch consistency to meet pharmaceutical standards. The global market shows steady growth (CAGR 4.2%), driven by R&D investments in fine chemicals. Proper storage recommendations include argon atmosphere protection to prevent oxidation, with typical shelf life exceeding 24 months at -20°C.

Environmental fate studies reveal moderate biodegradability (OECD 301D), prompting development of eco-friendly synthesis routes. Life cycle assessments compare favorably against petrochemical-derived equivalents, supporting its inclusion in green chemistry metrics. Researchers continue exploring enzymatic catalysis approaches to improve the sustainability profile of furanic compounds.

Analytical challenges include distinguishing positional isomers during quality control, addressed through advanced chromatographic techniques. Patent literature reveals innovative applications in electronic materials, where its conjugated system contributes to charge transport properties in organic semiconductors. These diverse applications underscore the compound's multidisciplinary importance.

Future research directions may explore chiral resolution of enantiomers for asymmetric synthesis applications, while QSAR modeling could predict novel biological activities. The compound's versatility ensures its continued relevance across chemical industries, particularly in developing bio-based platform chemicals for a circular economy.

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